6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Description
The compound 6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a pyrazolo-pyrimidinone derivative characterized by a fused heterocyclic core. Its structure features:
- A pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold, a motif associated with kinase inhibition and phosphodiesterase modulation .
- A benzo[d][1,3]dioxol-5-ylmethyl substituent (methylenedioxyphenyl group), which enhances π-π interactions in receptor binding .
- Ethyl and methyl groups at positions 1 and 3, respectively, which may reduce steric hindrance and oxidative metabolism compared to bulkier substituents .
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-ylmethyl)-5-[(3-chlorophenyl)methylsulfanyl]-1-ethyl-3-methylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S/c1-3-28-21-20(14(2)26-28)25-23(32-12-16-5-4-6-17(24)9-16)27(22(21)29)11-15-7-8-18-19(10-15)31-13-30-18/h4-10H,3,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHSHMIKRTUZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC4=C(C=C3)OCO4)SCC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a pyrazolopyrimidine derivative that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound is characterized by the presence of a pyrazolo[4,3-d]pyrimidine core, which is substituted with a benzo[d][1,3]dioxole moiety and a chlorobenzyl thio group. This unique combination may contribute to its biological activity.
Anticancer Activity
Recent studies have suggested that pyrazolo[4,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicated that these derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK pathways .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Research has shown that similar compounds exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, derivatives containing thioether groups have been reported to inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 500 |
| Compound B | Escherichia coli | 250 |
| Compound C | Pseudomonas aeruginosa | 300 |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, compounds in this class have shown anti-inflammatory effects in various models. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been reported, suggesting a potential therapeutic application in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may interact with cellular receptors that regulate cell proliferation and survival.
- Signal Transduction Interference : The compound could disrupt key signaling pathways that are often dysregulated in cancer and inflammatory diseases.
Case Studies
A notable study investigated the effects of similar pyrazolopyrimidine derivatives on MCF-7 breast cancer cells. Results indicated significant cytotoxicity with IC50 values in the low micromolar range. Further mechanistic studies revealed that these compounds induced cell cycle arrest and apoptosis through mitochondrial pathways .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazolo-pyrimidines exhibit significant antimicrobial properties. Compounds similar to the target compound have shown efficacy against various bacterial strains, including multi-drug resistant Mycobacterium tuberculosis. The structural characteristics of the pyrazolo-pyrimidine framework contribute to its interaction with bacterial enzymes, making it a candidate for developing new antibiotics .
Anticancer Properties
Studies have demonstrated that pyrazolo-pyrimidine derivatives can inhibit cancer cell proliferation. The compound's ability to interfere with specific signaling pathways involved in cell growth and survival has been highlighted in various research articles. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells, suggesting that this compound may possess similar anticancer effects .
Modulation of Enzyme Activity
The compound is also being investigated for its potential as an enzyme modulator. Specifically, it may act on ATP-binding cassette transporters, which are crucial for drug transport and resistance mechanisms in cancer cells. This modulation could enhance the efficacy of existing chemotherapeutics by improving their bioavailability and reducing resistance .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the benzo[d][1,3]dioxole moiety is believed to enhance lipophilicity and improve cellular uptake, while the thioether linkage may contribute to its biological activity by facilitating interactions with target proteins .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrazolo-pyrimidine derivatives against Mycobacterium tuberculosis. The results showed that modifications at the thioether position significantly increased activity against resistant strains. The target compound's specific structure suggests it could be further developed into a potent antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that pyrazolo-pyrimidine derivatives could inhibit cell proliferation effectively. The target compound was tested alongside established anticancer drugs, showing synergistic effects when combined with certain chemotherapeutics. This suggests its potential role as an adjuvant therapy in cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- The benzo[d][1,3]dioxol group distinguishes the target compound from analogs with simpler aromatic substituents (e.g., phenyl or methoxyphenyl), offering enhanced electron density for receptor interactions .
- Substituent bulkiness varies significantly: the sulfonylpiperazine group in may hinder binding to sterically sensitive targets compared to the target compound’s smaller ethyl/methyl groups.
Computational Similarity Assessment
While explicit similarity metrics (e.g., Tanimoto coefficients) are absent in the evidence, computational tools like Mercury CSD () and Tanimoto/Dice indexes () could quantify structural overlap:
- The target compound’s pyrazolo-pyrimidinone core shares high scaffold similarity with ’s derivative ().
- Differences in substituent pharmacophores (e.g., benzo[d][1,3]dioxol vs. sulfonylpiperazine) would reduce similarity scores, reflecting divergent bioactivity profiles.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
- Optimize reaction conditions (solvent, temperature, catalyst) by systematically testing variables. For example, highlights the use of trifluoroacetic acid (TFA) as a catalyst in refluxing toluene for pyrazolo derivatives, achieving yields of ~68% .
- Purification steps (e.g., column chromatography, crystallization) should be tailored to the compound’s solubility, as seen in , where derivatives were purified using gradient elution .
- Monitor reaction progress via TLC or HPLC, referencing ’s use of H NMR to confirm intermediate structures .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- H/C NMR : Essential for confirming substituent positions and stereochemistry. resolved aromatic protons at δ 7.29–8.01 ppm and carbonyl carbons at ~165–171 ppm .
- IR Spectroscopy : Identify functional groups (e.g., thioether S-C stretch at ~600–700 cm) as in .
- Mass Spectrometry : Confirm molecular weight (e.g., used HRMS with <2 ppm error) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Analog Synthesis : Replace the 3-chlorobenzylthio group with other arylthio moieties (e.g., 4-fluorobenzyl) and compare bioactivity. suggests sulfonyl groups enhance PDE5 inhibition .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes, as seen in ’s study of pyrazolo[3,4-d]pyrimidines .
- Data Correlation : Apply multivariate analysis to link substituent electronegativity/logP to activity trends .
Q. What experimental designs are robust for evaluating biological activity in vitro?
Methodological Answer:
- Dose-Response Assays : Use a 96-well plate format with IC calculations, referencing ’s evaluation of antibacterial activity via MIC values .
- Selectivity Profiling : Test against related enzymes (e.g., PDE isoforms) to assess specificity, as in ’s PDE5/PDE6 selectivity ratios .
- Control Strategies : Include positive controls (e.g., sildenafil for PDE5 inhibition) and vehicle-only blanks to minimize false positives .
Q. How can computational methods predict metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to estimate logP (target: 2–5), bioavailability, and CYP450 interactions. ’s derivatives with logP >5 showed poor solubility .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s MetaSite .
- Toxicity Screening : Apply ProTox-II to predict hepatotoxicity, referencing ’s ecotoxicological risk framework .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and incubation times, as variability in ’s anticonvulsant models led to conflicting results .
- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance thresholds (p<0.01 recommended) .
- Meta-Analysis : Pool data from multiple studies (e.g., and ) to identify outliers via Grubbs’ test .
Q. What strategies improve solubility and formulation stability?
Methodological Answer:
- Salt Formation : Synthesize hydrochloride or sodium salts, as in ’s inorganic salt derivatives with improved aqueous solubility .
- Nanoformulation : Use PLGA nanoparticles (size: 100–200 nm) for controlled release, referencing ’s thiadiazolo-pyrimidine delivery systems .
- Lyophilization : Stabilize the compound in trehalose-based matrices, as tested in for hygroscopic analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
